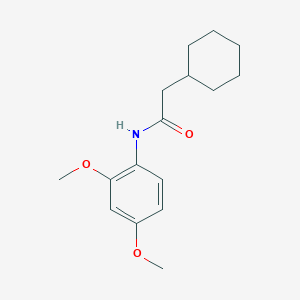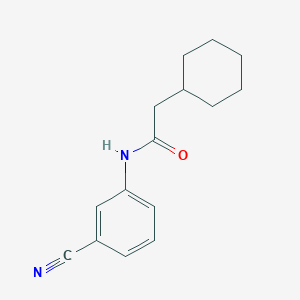
3-chloro-4-methyl-N-(4-methylbenzyl)benzamide
Descripción general
Descripción
3-chloro-4-methyl-N-(4-methylbenzyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 3-chloro-4-methyl-N-(4-methylbenzyl)benzamide involves its binding to GPCRs, which are transmembrane proteins that play a key role in cellular signaling pathways. The compound acts as an agonist or antagonist of GPCRs, depending on the specific receptor subtype and cellular context. The binding of the compound to GPCRs leads to the activation or inhibition of downstream signaling pathways, which ultimately regulate various physiological processes such as cell growth, differentiation, and metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific GPCR subtype targeted by the compound. For example, the compound has been shown to activate the GPR40 receptor, which is involved in insulin secretion and glucose homeostasis. The compound has also been shown to inhibit the CXCR2 receptor, which is involved in inflammation and cancer metastasis. Other effects of the compound include the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-4-methyl-N-(4-methylbenzyl)benzamide in lab experiments is its high potency and selectivity for GPCRs. The compound has been shown to have nanomolar to picomolar affinity for various GPCR subtypes, which makes it a valuable tool compound for studying GPCR biology. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, the compound may exhibit off-target effects on other proteins or receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 3-chloro-4-methyl-N-(4-methylbenzyl)benzamide in scientific research. One direction is the development of new ligands based on the structure of the compound, which can have improved pharmacological properties and therapeutic potential. Another direction is the use of the compound in high-throughput screening assays to identify novel GPCR ligands for drug discovery. Additionally, the compound can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects. Overall, the unique properties and applications of this compound make it a valuable tool compound for scientific research in various fields.
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-(4-methylbenzyl)benzamide has been used in various scientific research studies, including drug discovery, medicinal chemistry, and pharmacology. It is commonly used as a ligand for G protein-coupled receptors (GPCRs), which are important drug targets for various diseases such as cancer, diabetes, and cardiovascular disorders. The compound has also been used as a tool compound to study the structure-activity relationship (SAR) of GPCRs and to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-6-13(7-4-11)10-18-16(19)14-8-5-12(2)15(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZFBNXFDLSAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-dichloro-2-{[(2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B3461359.png)
![N-[2-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B3461363.png)
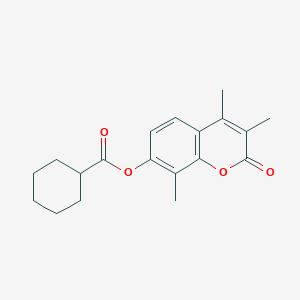
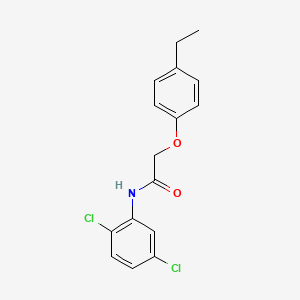
![N-[4-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B3461380.png)

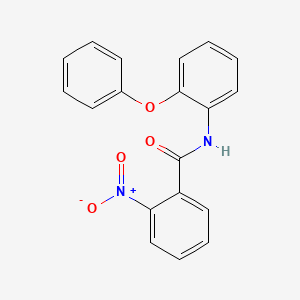
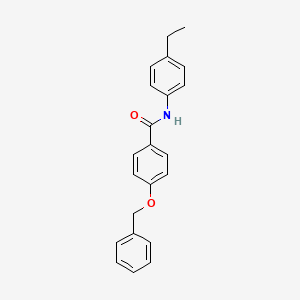

![ethyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3461418.png)
